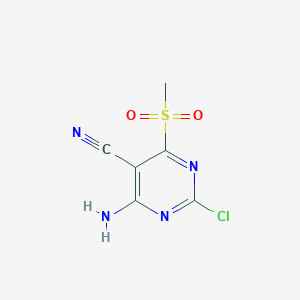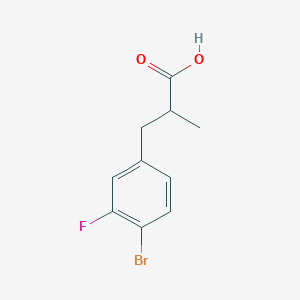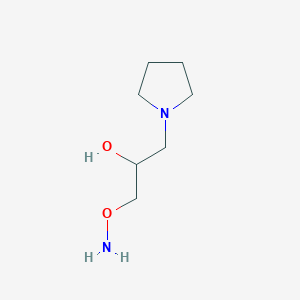
1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol is an organic compound that features both aminooxy and pyrrolidinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the reaction of 3-(pyrrolidin-1-yl)propan-2-ol with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the aminooxy group.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with molecular targets through the aminooxy and pyrrolidinyl groups. The aminooxy group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-(Aminooxy)-2-(pyrrolidin-1-yl)ethane: Similar structure but with a shorter carbon chain.
1-(Aminooxy)-4-(pyrrolidin-1-yl)butane: Similar structure but with a longer carbon chain.
1-(Aminooxy)-3-(morpholin-1-yl)propan-2-ol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness: 1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol is unique due to the specific combination of the aminooxy and pyrrolidinyl groups, which confer distinct chemical properties and potential biological activities. The balance between the hydrophilic aminooxy group and the hydrophobic pyrrolidinyl group may enhance its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-aminooxy-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H16N2O2/c8-11-6-7(10)5-9-3-1-2-4-9/h7,10H,1-6,8H2 |
InChI Key |
VHMWBSKSNBVAAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(CON)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





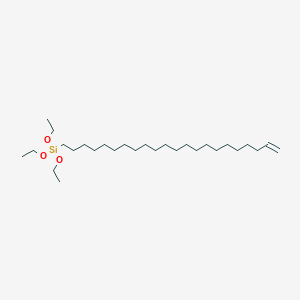

![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)
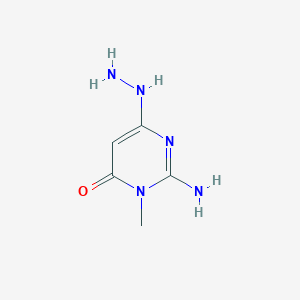

![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
